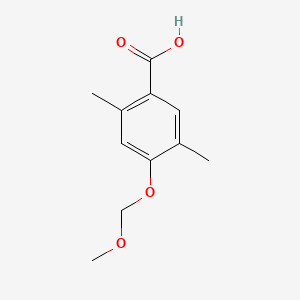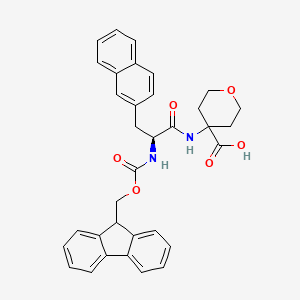
Fmoc-2-Nal-ThpGly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2-Nal-ThpGly-OH: is a compound used in peptide synthesis. It is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Nal-ThpGly-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group can be introduced efficiently.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Fmoc-2-Nal-ThpGly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for Fmoc group removal.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: Fmoc-2-Nal-ThpGly-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis method. It serves as a building block for creating complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It helps in the synthesis of peptides that mimic natural proteins .
Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that can target specific diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .
作用機序
The mechanism of action of Fmoc-2-Nal-ThpGly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in further reactions .
類似化合物との比較
Fmoc-3-(2-naphthyl)-L-alanine: Similar in structure but differs in the position of the naphthyl group.
Fmoc-1-Nal-OH: Another derivative of alanine with the Fmoc group.
Fmoc-Diphenylalanine: Used in peptide synthesis but has different aromatic groups.
Uniqueness: Fmoc-2-Nal-ThpGly-OH is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where precise control over the synthesis process is required .
特性
分子式 |
C34H32N2O6 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC名 |
4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoyl]amino]oxane-4-carboxylic acid |
InChI |
InChI=1S/C34H32N2O6/c37-31(36-34(32(38)39)15-17-41-18-16-34)30(20-22-13-14-23-7-1-2-8-24(23)19-22)35-33(40)42-21-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-14,19,29-30H,15-18,20-21H2,(H,35,40)(H,36,37)(H,38,39)/t30-/m0/s1 |
InChIキー |
PNSQNVAVQKPJQD-PMERELPUSA-N |
異性体SMILES |
C1COCCC1(C(=O)O)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
C1COCCC1(C(=O)O)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
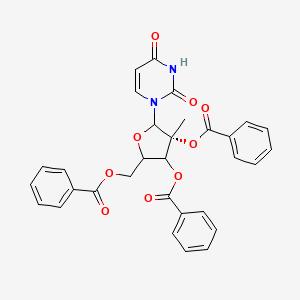

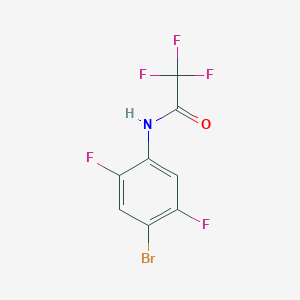
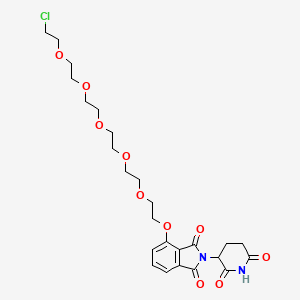
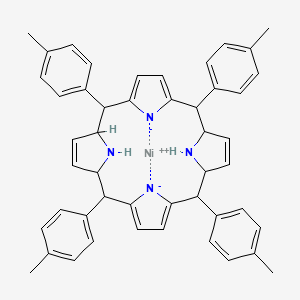
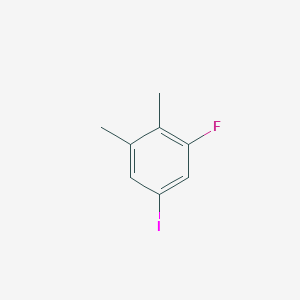
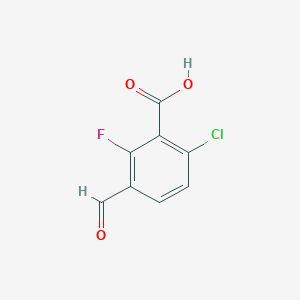

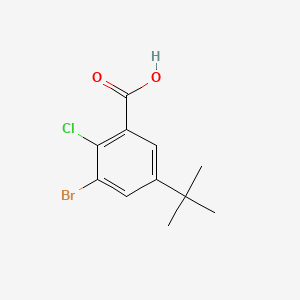
![Ethyl 4-[fluoro-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexane-1-carboxylate](/img/structure/B14771347.png)


